molecular formula C3H8S3 B1594106 Methyl ethyl trisulfide CAS No. 31499-71-5

Methyl ethyl trisulfide

Cat. No.: B1594106
CAS No.: 31499-71-5
M. Wt: 140.3 g/mol
InChI Key: XEKUTWIJPKGAQT-UHFFFAOYSA-N
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Description

Ethyl methyl trisulfide, also known as 2, 3, 4-trithiahexane or fema 3861, belongs to the class of organic compounds known as organic trisulfides. These are organosulfur compounds with the general formula RSSSR' (R, R'=alkyl, aryl). Ethyl methyl trisulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ethyl methyl trisulfide is primarily located in the cytoplasm. Ethyl methyl trisulfide is a garlic, green, and onion tasting compound that can be found in a number of food items such as onion-family vegetables, brassicas, nuts, and fruits. This makes ethyl methyl trisulfide a potential biomarker for the consumption of these food products.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triflate Anion Ionic Liquids : Methyl and ethyl triflates, related to Methyl Ethyl Trisulfide, have been used in the synthesis of high purity triflate ionic liquids. These ionic liquids are produced via direct alkylation and have important implications in various chemical processes (Ignat’ev et al., 2012).

Environmental and Toxicological Studies

  • Absence of Adverse Effects in Rat Studies : A study on Methyl Propyl Trisulfide, a compound similar to this compound, showed no adverse effects on rats after prolonged exposure. This indicates its relative safety in certain concentrations (Bastaki et al., 2018).

Applications in Chemical Warfare Agent Simulation

  • Pyrolysis and Oxidation of Ethyl Methyl Sulfide : Ethyl Methyl Sulfide, a simulant for the chemical warfare agent sulfur mustard, has been studied for its reactions and kinetics under various conditions. This research is relevant for defense and security applications (Zheng et al., 2011).

Polymer Science and Material Engineering

  • Degradable Polymethacrylates with Disulfide Link : Research on polymethacrylates with internal disulfide links, involving methyl and ethyl groups, showcases their potential in creating biodegradable polymeric materials. This has implications in biomedical and environmental engineering (Tsarevsky and Matyjaszewski, 2005).

Battery Technology

  • Co-solvent in Li-ion Batteries : Studies on 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, related to this compound, indicate its effectiveness as a co-solvent in Li-ion batteries, improving conductivity and battery performance (Kim et al., 2013).

Environmental Science and Water Treatment

  • Degradation of Parabens via Persulfate Oxidation : this compound-related research includes the study of the degradation of methylparaben and ethylparaben using heat-activated persulfate systems. This is significant for the treatment of paraben-contaminated water (Chen et al., 2017).

Marine Biology

  • Volatiles from Marine Celeribacter Strains : Research on the volatiles emitted by marine Rhodobacteraceae, including sulfur-containing compounds related to this compound, helps understand marine microbial ecology and the role of these compounds in marine environments (Chhalodia et al., 2021).

Anticancer Research

  • Alk(en)yl Trisulfides in Cancer Cells : A study on various alk(en)yl trisulfides, including compounds structurally related to this compound, found that they have potent anticancer activities, particularly against human colon cancer cells, by disrupting microtubule network formation (Hosono et al., 2008).

Properties

CAS No.

31499-71-5

Molecular Formula

C3H8S3

Molecular Weight

140.3 g/mol

IUPAC Name

(methyltrisulfanyl)ethane

InChI

InChI=1S/C3H8S3/c1-3-5-6-4-2/h3H2,1-2H3

InChI Key

XEKUTWIJPKGAQT-UHFFFAOYSA-N

SMILES

CCSSSC

Canonical SMILES

CCSSSC

density

0.955-0.965

31499-71-5

physical_description

pale yellow liquid with powerful odou

Pictograms

Irritant

solubility

very slightly soluble in water;  soluble in alcohol and oils

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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